REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.C(Cl)(=O)[C:8]1[CH:13]=[CH:12]C=[CH:10][CH:9]=1.[CH:16]([NH:19][CH:20]([CH3:22])[CH3:21])([CH3:18])C.[C:23]([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[C:22]1([C:20]2[N:19]=[C:16]([C:5]#[N:6])[CH:18]=[CH:23][CH:21]=2)[CH:12]=[CH:13][CH:8]=[CH:9][CH:10]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
intermediate 38.1
|
Quantity
|
8.16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 24 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aq. phase was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated off
|
Type
|
CUSTOM
|
Details
|
The compound was purified by CC (EA/Hept 1/3)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=CC(=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |